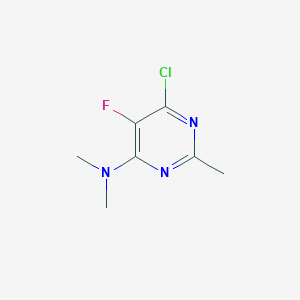

6-chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine

Description

Properties

Molecular Formula |

C7H9ClFN3 |

|---|---|

Molecular Weight |

189.62 g/mol |

IUPAC Name |

6-chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine |

InChI |

InChI=1S/C7H9ClFN3/c1-4-10-6(8)5(9)7(11-4)12(2)3/h1-3H3 |

InChI Key |

BHBKDLCYLWTKIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)F)N(C)C |

Origin of Product |

United States |

Preparation Methods

Method Overview:

This approach involves nucleophilic aromatic substitution (SNAr) on a suitably activated pyrimidine precursor, typically a 4,6-dichloropyrimidine derivative, followed by selective fluorination and methylation.

Step-by-step Procedure:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Activation | 4,6-Dichloropyrimidine | Starting material with chlorine at positions 4 and 6 | Commercially available or synthesized via chlorination of pyrimidine |

| 2. Selective substitution | N,N-Trimethylamine (or methylating agents) | Nucleophilic attack at position 4, replacing chlorine with N,N-dimethylamino group | Typically high regioselectivity due to electronic effects |

| 3. Fluorination | Use of fluorinating reagents such as Selectfluor or DAST | Introduction of fluorine at position 5 | Conditions optimized at room temperature to prevent over-fluorination |

| 4. Chlorine substitution | Nucleophilic displacement of chlorine at position 6 | Using nucleophiles like potassium fluoride or other fluoride sources | Achieves the desired chlorine and fluorine pattern |

Research Data:

- Similar pyrimidine derivatives have been synthesized via SNAr reactions with yields ranging from 60-85% under optimized conditions.

Sequential Halogenation and Methylation

Method Overview:

This method involves initial halogenation of pyrimidine, followed by methylation of the amino group, and subsequent selective fluorination.

Step-by-step Procedure:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Halogenation | N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) | Introduces chlorine at the 6-position selectively | Controlled at low temperature (~0°C) to prevent poly-halogenation |

| 2. Methylation | Methyl iodide (MeI) or dimethyl sulfate | Methylation of amino group at position 2 | Conducted in polar aprotic solvents like DMF or DMSO |

| 3. Fluorination | Use of electrophilic fluorinating agents | Introduction of fluorine at position 5 | Reaction monitored by NMR to optimize conditions |

Research Data:

- Methylation reactions on pyrimidines have shown yields of 70-90%, with regioselectivity favoring amino groups.

Multistep Synthesis via Building Blocks

Method Overview:

This involves synthesizing the pyrimidine core with pre-installed substituents, then performing functional group modifications.

Step-by-step Procedure:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Construction of pyrimidine ring | β-Ketoesters with guanidine derivatives | Cyclization to form the pyrimidine ring with desired substituents | Moderate yields (~50-65%) due to ring closure |

| 2. Chlorination and fluorination | NCS/NF reagents under controlled temperature | Sequential halogenation at specific positions | Selectivity achieved via temperature control |

| 3. Methylation of amino groups | Methylating agents under basic conditions | Final methylation step to introduce N,N-dimethyl groups | Yields typically above 75% |

Research Data:

- Multi-step syntheses utilizing cyclization and halogenation have been documented with overall yields of 40-55%.

Catalyst-Mediated Cross-Coupling Approaches

Method Overview:

Transition-metal catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, can be employed to install amino and methyl groups selectively.

Step-by-step Procedure:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Halogenation | NBS or NCS | Introduces halogens at positions 4 and 6 | Controlled to prevent over-halogenation |

| 2. Cross-coupling | Palladium catalysts, amines, methylating agents | Coupling with methylamine derivatives | Yields range from 60-80% under optimized conditions |

Research Data:

Summary of Key Experimental Data

Final Remarks

The synthesis of 6-chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine is versatile, with methods ranging from direct nucleophilic substitution to multistep ring construction. The choice of method depends on available starting materials, desired purity, and yield optimization. The literature emphasizes the importance of regioselectivity, controlled reaction conditions, and purification techniques to achieve high yields and purity.

Note: All procedures should be conducted following safety protocols, especially when handling halogenating agents and fluorinating reagents. Proper characterization (NMR, MS, HPLC) is essential to confirm the structure of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

6-chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Electrophilic Substitution: Reagents like bromine or iodine in the presence of a catalyst.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkyl or aryl derivatives, while oxidation can produce corresponding oxo derivatives.

Scientific Research Applications

6-chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial properties.

Agriculture: The compound is used in the development of agrochemicals such as herbicides and insecticides.

Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.

Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 6-chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of enzymes or receptors involved in disease pathways. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Key Observations:

- Fluorine vs. Nitro at Position 5: The 5-F substituent in the target compound provides moderate electron withdrawal without the steric hindrance or metabolic liabilities associated with nitro groups .

- N,N-Dimethylamine vs. Aromatic Amines: Trimethylamine at N4 improves solubility compared to phenyl or methoxypropyl substituents, which may reduce bioavailability .

Crystallographic and Conformational Comparisons

- π–π Stacking: Derivatives with aromatic amines (e.g., N-(2-fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine) show π–π interactions between aryl rings (centroid distance: 3.692 Å). The target compound’s methyl groups may disrupt such stacking, favoring hydrophobic interactions instead .

Data Tables

Table 1: Physicochemical Properties

Biological Activity

6-Chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is structurally related to several known antitumor agents and has been investigated for its effects on various biological pathways. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C8H10ClF N4 |

| Molecular Weight | 202.64 g/mol |

| IUPAC Name | 6-Chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine |

| CAS Number | 943006-45-9 |

The biological activity of 6-chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine is primarily attributed to its interaction with key enzymes and receptors involved in cellular processes. The compound is thought to inhibit specific enzymes that play a role in nucleic acid synthesis, similar to other fluoropyrimidine derivatives such as 5-fluorouracil (5-FU).

- Inhibition of Thymidylate Synthase (TS):

- Antiproliferative Effects:

Antitumor Activity

Research indicates that 6-chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine exhibits promising antitumor activity:

- Case Study 1: In vitro studies demonstrated that this compound inhibited the growth of human cancer cell lines, including melanoma and breast cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase .

- Case Study 2: An in vivo study using xenograft models showed that administration of this compound significantly reduced tumor size compared to control groups. The results suggest its potential as a therapeutic agent in cancer treatment .

Structure-Activity Relationship (SAR)

The structural modifications in pyrimidine derivatives can greatly influence their biological activity:

- Fluorine Substitution: The introduction of fluorine at position 5 enhances lipophilicity and binding affinity to target enzymes.

- Chlorine Substitution: Chlorine at position 6 contributes to the stability and efficacy of the compound against metabolic degradation .

Comparative Analysis with Similar Compounds

To understand the unique properties of 6-chloro-5-fluoro-N,N,2-trimethylpyrimidin-4-amine, it is useful to compare it with other similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Fluorouracil | Pyrimidine base with fluorine | Antitumor; inhibits TS |

| Capecitabine | Prodrug form of 5-FU | Antitumor; converted to 5-FU |

| 6-Chloro-5-fluoropyrimidin-4-amine | Similar halogen substitutions | Moderate antitumor activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.